2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
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Overview
Description
2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[45]dec-1-en-4-one is a complex organic compound that features a trifluoromethoxy group, a vinylsulfonyl group, and a triazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multiple steps, starting from readily available precursors. The vinylsulfonyl group can be introduced via nucleophilic substitution reactions, often using sulfonyl chlorides as starting materials .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various types of chemical reactions, including:
Oxidation: The vinylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazaspirodecane core can be reduced under specific conditions to yield different spirocyclic compounds.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinylsulfonyl group typically yields sulfone derivatives, while reduction of the triazaspirodecane core can produce various spirocyclic compounds.
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but lacks the triazaspirodecane core.
Vinylsulfonyl benzene: Similar in structure but lacks the trifluoromethoxy group and triazaspirodecane core.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is unique due to its combination of a trifluoromethoxy group, a vinylsulfonyl group, and a triazaspirodecane core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H16F3N3O4S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
8-ethenylsulfonyl-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C16H16F3N3O4S/c1-2-27(24,25)22-9-7-15(8-10-22)14(23)20-13(21-15)11-3-5-12(6-4-11)26-16(17,18)19/h2-6H,1,7-10H2,(H,20,21,23) |
InChI Key |
DVEAYLLDASXSTI-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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